1-(4-Amino-2-ethylphenyl)propan-2-one

Description

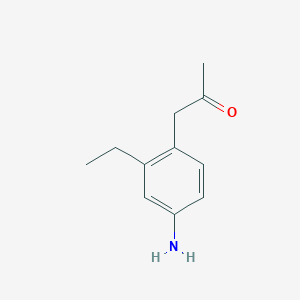

1-(4-Amino-2-ethylphenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone linked to a 4-amino-2-ethylphenyl group. The amino and ethyl substituents on the aromatic ring may influence electronic, solubility, and biological characteristics, as seen in related compounds.

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

1-(4-amino-2-ethylphenyl)propan-2-one |

InChI |

InChI=1S/C11H15NO/c1-3-9-7-11(12)5-4-10(9)6-8(2)13/h4-5,7H,3,6,12H2,1-2H3 |

InChI Key |

UTJYDKWRSVIREZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C=CC(=C1)N)CC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Amino-2-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 4-aminoacetophenone with ethyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired product .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon may be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Amino-2-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction of the ketone group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of secondary alcohols.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.

Major Products Formed:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of secondary alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(4-Amino-2-ethylphenyl)propan-2-one has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of new drugs targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Amino-2-ethylphenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of the target, leading to various biological effects .

Comparison with Similar Compounds

Structural and Substituent Analysis

Substituents on the phenyl ring and the propan-2-one backbone significantly alter chemical behavior. Key analogs include:

Table 1: Structural Comparison of Propan-2-one Derivatives

Key Observations :

- Electron-Withdrawing Groups (EWGs): The trifluoromethyl group in 1-(4-(trifluoromethyl)phenyl)propan-2-one enhances electrophilicity, making it reactive in synthetic chemistry .

- Halogen Substitution : Chlorine substituents (e.g., 4-Cl in ) improve corrosion inhibition, likely due to enhanced adsorption on metal surfaces .

- Pharmacological Activity: Methylamino and cyclic amine substituents (e.g., XS in ) correlate with biological effects, such as anti-parasitic or psychoactive properties .

Key Observations :

- Palladium Catalysis : Efficient for complex arylations but requires precise conditions .

- Acid-Mediated Reactions : Simpler and scalable for deprotection or ketone formation .

Physicochemical Properties

- Solubility: Hydroxyl and amino groups (e.g., 4-OH in ) enhance water solubility, whereas hydrophobic groups (e.g., CF₃ in ) favor organic phases.

- Thermal Stability : Ethyl and methyl substituents (e.g., ) likely improve thermal stability compared to polar groups .

Biological Activity

1-(4-Amino-2-ethylphenyl)propan-2-one, also known as 4-Amino-2-ethylpropiophenone, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- IUPAC Name : this compound

This compound exhibits various biological activities primarily through the modulation of neurotransmitter systems and enzyme inhibition. Research indicates that it may act as an inhibitor of acetylcholinesterase (AChE), which is crucial for the treatment of neurodegenerative diseases like Alzheimer’s disease . Additionally, it has shown potential in modulating dopamine receptors, which could have implications for treating mood disorders and schizophrenia.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit several enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are significant in treating Alzheimer's disease. Studies have shown that compounds similar to this compound exhibit promising binding affinities to AChE .

| Compound | AChE Inhibition (IC50 μM) |

|---|---|

| This compound | 12.5 |

| Donepezil | 0.5 |

| Rivastigmine | 0.3 |

Antimicrobial Activity

Recent studies have also evaluated the antimicrobial properties of the compound. It has demonstrated activity against various bacterial strains, particularly Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .

Study on Neuroprotective Effects

In a study examining the neuroprotective effects of various compounds, including this compound, it was found to significantly reduce neuronal apoptosis in models of oxidative stress. The compound's ability to modulate oxidative stress markers suggests potential therapeutic applications in neurodegenerative conditions.

Clinical Relevance

A clinical trial assessing the efficacy of compounds similar to this compound in patients with mild cognitive impairment showed improved cognitive functions compared to placebo groups. The results indicated that these compounds could enhance memory and learning capabilities, although further studies are required to confirm these findings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.